molecular formula C11H9F3N4OS2 B5596546 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5596546
M. Wt: 334.3 g/mol
InChI Key: SRIOJLSHFSFJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves multiple steps, including reactions that establish its complex structure. For example, the synthesis of related compounds has been documented through reactions that lead to diversity in structures, demonstrating the compound's intricate synthesis process and the potential for variation within its family (Wang et al., 2010).

Molecular Structure Analysis

Studies on compounds with a similar framework reveal detailed insights into their molecular structure. For instance, Boechat et al. (2011) explored the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing a near "V" shaped molecular conformation and detailed the various intermolecular interactions, such as hydrogen bonds and π interactions, that contribute to the 3-D arrays in these compounds (Boechat et al., 2011).

Chemical Reactions and Properties

The reactivity and interaction of thiadiazol derivatives with other compounds indicate a rich area of chemical properties and potential reactions. For instance, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have shown how alterations in the molecule's structure can significantly impact its solubility and biological activity, illustrating the compound's versatile chemical behavior (Shukla et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, crystalline structure, and melting points are crucial for understanding how these compounds can be utilized in various applications. Research by Yu et al. (2014) on related thiadiazol derivatives has provided valuable data on their synthesis and physical characterization, laying the groundwork for further exploration of compounds like 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, form the basis for the compound's applications in various fields. Research focusing on similar structures has delved into their synthesis and potential as antibacterial agents, highlighting the chemical versatility and potential utility of these compounds (Ramalingam et al., 2019).

Mechanism of Action

The compound and its derivatives have shown high activity against the urease enzyme . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-3-1-2-4-7(6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIOJLSHFSFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.